5-(4-Bromophenyl)-1H-pyrrole-2-carbaldehyde

Catalog No.
S15848897
CAS No.
M.F
C11H8BrNO
M. Wt
250.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(4-Bromophenyl)-1H-pyrrole-2-carbaldehyde

Product Name

5-(4-Bromophenyl)-1H-pyrrole-2-carbaldehyde

IUPAC Name

5-(4-bromophenyl)-1H-pyrrole-2-carbaldehyde

Molecular Formula

C11H8BrNO

Molecular Weight

250.09 g/mol

InChI

InChI=1S/C11H8BrNO/c12-9-3-1-8(2-4-9)11-6-5-10(7-14)13-11/h1-7,13H

InChI Key

OGDNRESKMRSZBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(N2)C=O)Br

5-(4-Bromophenyl)-1H-pyrrole-2-carbaldehyde is an organic compound characterized by a pyrrole ring substituted with a 4-bromophenyl group and an aldehyde functional group at the 2-position. Its molecular formula is C11H8BrNC_{11}H_{8}BrN and it has a molecular weight of approximately 236.09 g/mol. The presence of the bromine atom in the aromatic ring enhances the compound's reactivity, making it a subject of interest in various chemical and biological studies.

Due to its functional groups:

  • Aldol Condensation: The aldehyde group can participate in aldol reactions, leading to the formation of β-hydroxy carbonyl compounds.
  • Nucleophilic Addition: The carbonyl carbon can be attacked by nucleophiles, facilitating the synthesis of more complex structures.
  • Electrophilic Aromatic Substitution: The bromine atom can direct electrophilic substitutions on the aromatic ring, allowing for further functionalization.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activities.

Research indicates that compounds containing brominated aromatic structures, such as 5-(4-bromophenyl)-1H-pyrrole-2-carbaldehyde, may exhibit various biological activities. These include:

  • Anticancer Properties: Some studies suggest that derivatives of pyrrole compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects: Brominated compounds often show potential in reducing inflammation, which is crucial in treating chronic inflammatory diseases.
  • Antimicrobial Activity: This compound may exhibit activity against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.

The synthesis of 5-(4-bromophenyl)-1H-pyrrole-2-carbaldehyde typically involves multi-step organic reactions. A common method includes:

  • Bromination: Starting with 4-bromobenzaldehyde, bromination can be performed to introduce the bromine atom onto the phenyl ring if not already present.
  • Formation of Pyrrole Ring: A reaction between an appropriate precursor (like an amino acid or a substituted phenyl compound) under acidic conditions leads to the formation of the pyrrole ring.
  • Aldehyde Introduction: The final step involves introducing the aldehyde group at the 2-position through oxidation or direct formylation methods.

These steps ensure high yields and purity of the final product.

5-(4-Bromophenyl)-1H-pyrrole-2-carbaldehyde has several applications across different fields:

  • Pharmaceuticals: Due to its potential biological activities, it is explored as a lead compound for developing new anticancer and anti-inflammatory drugs.
  • Materials Science: Its unique structure allows for applications in organic electronics and photonic devices.
  • Chemical Research: It serves as a building block for synthesizing more complex organic molecules used in various

Interaction studies of 5-(4-bromophenyl)-1H-pyrrole-2-carbaldehyde focus on its binding affinity with biological targets. Preliminary studies indicate that:

  • The compound may form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function.
  • It shows promise in modulating receptor activity, which could lead to therapeutic effects in diseases where these receptors are implicated.

These interactions are critical for understanding its mechanism of action and optimizing its pharmacological properties.

Several compounds share structural similarities with 5-(4-bromophenyl)-1H-pyrrole-2-carbaldehyde. Here are some notable examples:

Compound NameStructure DescriptionNotable Differences
5-(4-Fluorophenyl)-1H-pyrrole-2-carbaldehydeContains fluorine instead of bromineFluorine's smaller size may affect reactivity
5-(2-Chlorophenyl)-1H-pyrrole-2-carbaldehydeContains chlorine instead of bromineChlorine's electronegativity influences binding
5-(2-Iodophenyl)-1H-pyrrole-2-carbaldehydeContains iodine instead of bromineIodine's larger size may lead to different steric effects
5-(4-Methylphenyl)-1H-pyrrole-2-carbaldehydeContains a methyl group on the phenyl ringMethyl group may alter electronic properties

The unique presence of the bromine atom in 5-(4-bromophenyl)-1H-pyrrole-2-carbaldehyde imparts distinctive reactivity and binding properties compared to its halogenated analogs. Bromine's size and electronegativity influence the compound's chemical behavior and interactions with biological targets, making it particularly interesting for further research and application development.

XLogP3

2.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

248.97893 g/mol

Monoisotopic Mass

248.97893 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-15

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